2-(4,5-Dimethyl-2-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-(4,5-Dimethyl-2-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.: 2121511-73-5
VCID: VC11683425
InChI: InChI=1S/C17H27BO3/c1-11(2)19-15-10-13(4)12(3)9-14(15)18-20-16(5,6)17(7,8)21-18/h9-11H,1-8H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC(C)C)C)C
Molecular Formula: C17H27BO3
Molecular Weight: 290.2 g/mol

2-(4,5-Dimethyl-2-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.: 2121511-73-5

Cat. No.: VC11683425

Molecular Formula: C17H27BO3

Molecular Weight: 290.2 g/mol

* For research use only. Not for human or veterinary use.

2-(4,5-Dimethyl-2-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - 2121511-73-5

Specification

CAS No. 2121511-73-5
Molecular Formula C17H27BO3
Molecular Weight 290.2 g/mol
IUPAC Name 2-(4,5-dimethyl-2-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C17H27BO3/c1-11(2)19-15-10-13(4)12(3)9-14(15)18-20-16(5,6)17(7,8)21-18/h9-11H,1-8H3
Standard InChI Key ZQORRBRZGIBLPP-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC(C)C)C)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC(C)C)C)C

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

2-(4,5-Dimethyl-2-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a crystalline solid under standard conditions, though its exact melting point remains unreported in publicly available literature. The compound’s structure comprises a central dioxaborolane ring (a five-membered boracycle with two oxygen atoms) fused to a substituted phenyl group. Key structural features include:

PropertyValue
Molecular FormulaC₁₇H₂₇BO₃
Molecular Weight290.21 g/mol
IUPAC Name2-(4,5-Dimethyl-2-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS Registry Number2121511-73-5
DensityNot reported
Refractive IndexNot reported

The pinacol boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances the compound’s stability against hydrolysis compared to free boronic acids, making it suitable for air-sensitive reactions.

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized through a two-step protocol involving boronation of a pre-functionalized phenyl precursor:

Step 1: Preparation of 4,5-Dimethyl-2-isopropoxyphenylboronic Acid
Aryl halides or triflates undergo Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) in the presence of palladium catalysts (e.g., Pd(dppf)Cl₂). For this derivative, the starting material is likely 2-isopropoxy-4,5-dimethylphenyl bromide or iodide.

Step 2: Pinacol Protection
The boronic acid intermediate reacts with pinacol (2,3-dimethyl-2,3-butanediol) under Dean-Stark conditions to form the dioxaborolane. This step proceeds via dehydration, with yields exceeding 85% when using toluene as the solvent.

Optimization Strategies

Key parameters influencing yield and purity include:

  • Catalyst Loading: 2–5 mol% Pd(dppf)Cl₂ ensures complete conversion without side reactions.

  • Temperature: Miyaura borylation typically occurs at 80–100°C, while pinacol protection requires reflux (110°C).

  • Solvent Choice: Tetrahydrofuran (THF) or 1,4-dioxane for borylation; toluene for cyclization.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

As a boron-containing partner, this reagent enables the synthesis of biaryl systems under mild conditions. A representative reaction with 4-bromotoluene proceeds as follows:

Ar–Bpin+Ar’–XPd catalyst, baseAr–Ar’+byproducts\text{Ar–Bpin} + \text{Ar'–X} \xrightarrow{\text{Pd catalyst, base}} \text{Ar–Ar'} + \text{byproducts}

Typical Conditions:

  • Catalyst: Pd(PPh₃)₄ (1 mol%)

  • Base: K₂CO₃ (2 equiv)

  • Solvent: Ethanol/water (4:1)

  • Temperature: 70°C, 12 h

  • Yield: 78–92%

Synthesis of Heterocyclic Systems

The compound serves as a key intermediate in constructing nitrogen- and sulfur-containing heterocycles. For example, coupling with 2-chloropyridine yields 2-arylpyridines, which are pharmacophores in kinase inhibitors.

SupplierPurityPackagingPrice Range
Jilin Chinese Academy of Sciences-Yanshen Technology97%1 g, 5 g$150–$300/g
Nanjing YakeLun Pharmaceutical Co., Ltd.95%100 mg–10 g$120–$280/g
Zhuhai Aobokai Biomedical Technology Co., Ltd.98%250 mg–25 g$180–$350/g

Prices vary based on batch size and purity grade. Bulk orders (>10 g) typically receive 15–20% discounts.

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